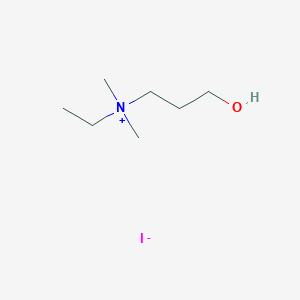
N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium iodide is a quaternary ammonium compound. It is characterized by the presence of an ethyl group, a hydroxy group, and two methyl groups attached to the nitrogen atom. This compound is often used in various chemical and biological applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium iodide typically involves the quaternization of N,N-dimethylpropan-1-amine with ethyl iodide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is usually subjected to purification steps such as crystallization or distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the iodide ion.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of new quaternary ammonium compounds with different anions.
Scientific Research Applications
N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane transport and ion exchange processes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Mechanism of Action
The mechanism of action of N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium iodide involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with various molecular targets, including enzymes and receptors, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylpropan-1-amine
- N-Ethyl-N,N-dimethylpropan-1-aminium chloride
- N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium bromide
Uniqueness
N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its iodide ion makes it particularly useful in certain substitution reactions and applications where iodide is preferred over other halides.
Properties
CAS No. |
93245-78-4 |
|---|---|
Molecular Formula |
C7H18INO |
Molecular Weight |
259.13 g/mol |
IUPAC Name |
ethyl-(3-hydroxypropyl)-dimethylazanium;iodide |
InChI |
InChI=1S/C7H18NO.HI/c1-4-8(2,3)6-5-7-9;/h9H,4-7H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
UEGXOIKURQCSEO-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(C)CCCO.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















